N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide
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Overview
Description
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the oxazolidinone ring in the structure imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.
Introduction of the 4-chlorobenzoyl group: This step involves the acylation of the oxazolidinone ring with 4-chlorobenzoyl chloride under basic conditions.
Attachment of the oxalamide moiety: The final step involves the coupling of the intermediate with 4-methoxyphenethylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidinone ring and the benzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted oxazolidinones or benzoyl derivatives.
Scientific Research Applications
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a building block for the synthesis of complex molecules.
Biology: Studied for its potential antibacterial and antifungal activities due to the presence of the oxazolidinone ring.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex. This action disrupts the translation process, leading to the inhibition of bacterial growth. The compound may also interact with other cellular targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with similar antibacterial activity but improved pharmacokinetic properties.
Uniqueness
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide is unique due to the presence of the 4-chlorobenzoyl and 4-methoxyphenethyl groups, which may impart distinct biological activities and pharmacological properties compared to other oxazolidinones. These structural features could potentially enhance its efficacy and selectivity as a therapeutic agent.
Properties
IUPAC Name |
N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5/c1-30-18-8-2-15(3-9-18)10-11-24-20(27)21(28)25-14-19-26(12-13-31-19)22(29)16-4-6-17(23)7-5-16/h2-9,19H,10-14H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYDQAYNQRVTGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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